![molecular formula C14H13N3O4 B14622405 N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide CAS No. 60524-33-6](/img/structure/B14622405.png)
N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide is a chemical compound that features a pyridine ring substituted with a nitro group and a carboxamide group, along with a methoxyphenylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide typically involves the following steps:
Amidation: The carboxylic acid group on the pyridine ring is converted to a carboxamide group through a reaction with an amine, such as 4-methoxybenzylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethylformamide (DMF) solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N-[(4-Methoxyphenyl)methyl]-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-nitropyridine-3-carboxylic acid and 4-methoxybenzylamine.
Wissenschaftliche Forschungsanwendungen
N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenylmethyl group enhances the compound’s binding affinity to its targets, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the nitro and pyridine groups.
4-Methoxybenzylamine: Contains the methoxyphenylmethyl group but lacks the pyridine and carboxamide groups.
5-Nitropyridine-3-carboxamide: Contains the nitro and carboxamide groups but lacks the methoxyphenylmethyl group.
Uniqueness
N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry, materials science, and industrial processes.
Eigenschaften
CAS-Nummer |
60524-33-6 |
|---|---|
Molekularformel |
C14H13N3O4 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-4-2-10(3-5-13)7-16-14(18)11-6-12(17(19)20)9-15-8-11/h2-6,8-9H,7H2,1H3,(H,16,18) |
InChI-Schlüssel |
VUWIYJZZLZBBTN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)

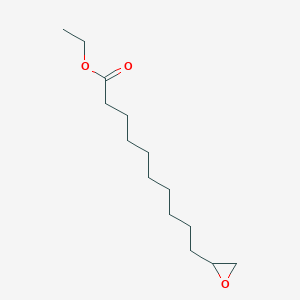
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
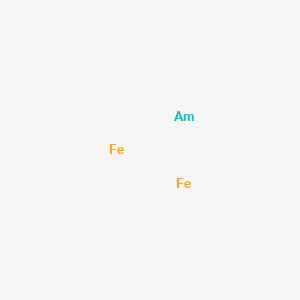
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
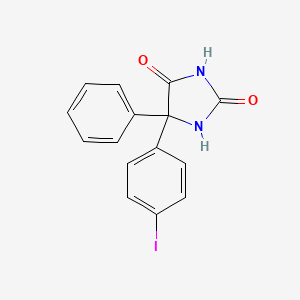
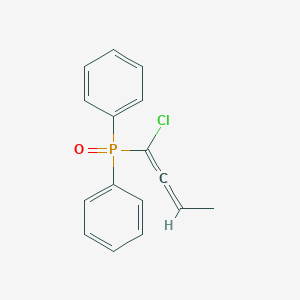
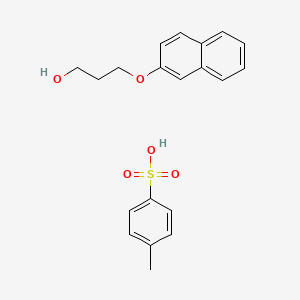
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
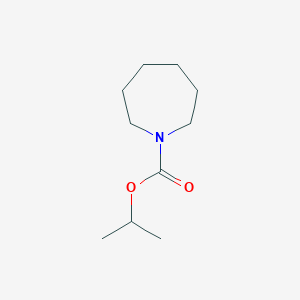
![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
